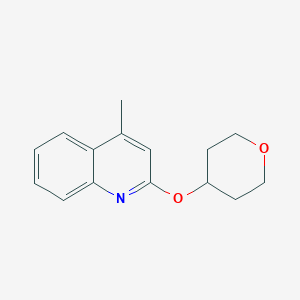

4-Methyl-2-(oxan-4-yloxy)quinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Methyl-2-(oxan-4-yloxy)quinoline is a heterocyclic compound that features a quinoline core structure substituted with a methyl group at the 4-position and an oxan-4-yloxy group at the 2-position This compound is part of the quinoline family, which is known for its diverse biological and pharmacological activities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(oxan-4-yloxy)quinoline can be achieved through several methods. One common approach involves the reaction of 4-methylquinoline with oxan-4-yloxy reagents under specific conditions. For instance, the reaction can be catalyzed by a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . Another method involves the use of palladium-catalyzed cross-coupling reactions, where 4-methylquinoline is coupled with oxan-4-yloxy halides in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

4-Methyl-2-(oxan-4-yloxy)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Dihydroquinoline derivatives.

Substitution: Substituted quinoline derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of quinoline derivatives, including 4-Methyl-2-(oxan-4-yloxy)quinoline. Research indicates that quinoline compounds exhibit significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative bacteria. For instance, derivatives synthesized from quinoline frameworks have shown promising results in inhibiting bacterial growth, with Minimum Inhibitory Concentrations (MICs) often falling within effective ranges (25-50 µg/ml) against pathogens like Escherichia coli and Staphylococcus aureus .

Antiviral Properties

Quinoline derivatives have also been investigated for their antiviral capabilities. Some compounds have demonstrated efficacy against viral pathogens, including those responsible for dengue and malaria. The structural modifications in the quinoline ring can enhance their interaction with viral targets, making them potential candidates for antiviral drug development .

Anticancer Potential

The anticancer properties of quinolines have been extensively studied. Compounds like this compound may exhibit cytotoxic effects on cancer cell lines by inducing apoptosis or inhibiting proliferation through various mechanisms. Research into the structure-activity relationship (SAR) of these compounds continues to reveal insights into their potential as chemotherapeutic agents .

Insecticidal Effects

Recent studies have explored the use of quinoline derivatives in pest control, particularly against mosquito larvae that transmit diseases such as malaria and dengue fever. For example, certain quinoline derivatives have shown significant larvicidal activity, indicating their potential as eco-friendly insecticides . The effectiveness of these compounds can be attributed to their ability to disrupt the biological processes of insect vectors.

Synthesis of Advanced Materials

Quinoline compounds are also being utilized in material science for the synthesis of advanced materials due to their unique chemical properties. The ability to modify the quinoline structure allows for the development of new polymers and catalysts that can be used in various industrial applications .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 4-Methyl-2-(oxan-4-yloxy)quinoline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with DNA and RNA, leading to disruptions in cellular processes . The pathways involved in its mechanism of action include inhibition of DNA synthesis, induction of apoptosis, and modulation of signal transduction pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Quinoline: The parent compound of 4-Methyl-2-(oxan-4-yloxy)quinoline, known for its antimalarial and antibacterial properties.

4-Hydroxyquinoline: A derivative with hydroxyl substitution, used in the synthesis of various pharmaceuticals.

2-Methylquinoline: Similar in structure but with a methyl group at the 2-position, used in the production of dyes and pigments.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the oxan-4-yloxy group enhances its solubility and reactivity, making it a valuable compound for various applications in research and industry.

Biologische Aktivität

4-Methyl-2-(oxan-4-yloxy)quinoline is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing key findings from various studies, including data tables and case studies.

Overview of Biological Activity

The biological activity of this compound has been investigated in several contexts, highlighting its potential as an antimicrobial and anticancer agent. The compound's structure allows it to interact with various biological targets, influencing cellular processes and biochemical pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of pathogens, including bacteria and fungi. The following table summarizes the Minimum Inhibitory Concentrations (MICs) observed for various microbial strains:

| Microbial Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 0.4 |

| Staphylococcus aureus | 0.8 |

| Escherichia coli | 1.6 |

These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents, particularly in light of rising drug resistance among common pathogens .

Anticancer Activity

The anticancer potential of this compound has also been explored in various studies. The compound has been shown to induce apoptosis in cancer cell lines through multiple mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.

Case Study: Inhibition of Cancer Cell Proliferation

A study evaluated the effects of this compound on human cancer cell lines. The following table presents the IC50 values for different cell types:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 5.0 |

| HeLa (cervical cancer) | 3.5 |

| A549 (lung cancer) | 4.0 |

These findings indicate that the compound has potent inhibitory effects on cancer cell proliferation, making it a candidate for further investigation as a therapeutic agent .

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may act by:

- Interfering with DNA synthesis: The compound may inhibit enzymes involved in DNA replication.

- Modulating apoptosis pathways: It appears to activate caspases, leading to programmed cell death in cancer cells.

- Disrupting cellular membranes: The antimicrobial activity may stem from its ability to disrupt bacterial cell membranes.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Variations in substituents on the quinoline ring can significantly impact its potency and selectivity against different pathogens and cancer cells.

Key Findings from SAR Studies

- Substitution Patterns: Different alkyl or aryl groups at specific positions on the quinoline ring can enhance or diminish biological activity.

- Hydrophobicity: Increased hydrophobicity often correlates with improved membrane permeability, facilitating better uptake by target cells.

- Functional Groups: The presence of electron-withdrawing or electron-donating groups can influence the compound's reactivity and interaction with biological targets.

Eigenschaften

IUPAC Name |

4-methyl-2-(oxan-4-yloxy)quinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c1-11-10-15(18-12-6-8-17-9-7-12)16-14-5-3-2-4-13(11)14/h2-5,10,12H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBSSJMPHKTXQIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=CC=CC=C12)OC3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.